molecular formula C13H16ClN3 B1482657 2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine CAS No. 2098018-09-6

2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482657
CAS No.: 2098018-09-6
M. Wt: 249.74 g/mol
InChI Key: JXYCAFRWKLHKTC-UHFFFAOYSA-N
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Description

The compound 2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a chemical with a complex structure featuring a pyrazole ring fused to a pyridine ring, with a chloromethyl and an isobutyl group attached. Its structure suggests it can participate in various chemical reactions, making it a compound of interest in multiple research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the main synthetic routes involves the condensation of a suitable pyridine derivative with a pyrazole precursor. Typically, this synthesis can involve:

  • Formation of the Pyrazole Ring: Starting with hydrazine and a diketone.

  • Attachment of the Chloromethyl Group: Through chloromethylation reactions.

  • Introduction of the Isobutyl Group: Using isobutyl halides in the presence of a base.

Industrial Production Methods

For industrial scale production:

  • Batch Processes: Utilizing large reaction vessels for the sequential addition of reagents.

  • Continuous Processes: Incorporating the compound into larger production schemes where raw materials are continuously fed into the system and product continuously extracted, ensuring efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The chloromethyl group can undergo oxidation to form aldehydes or carboxylic acids.

  • Reduction: The pyrazole and pyridine rings can be reduced under stringent conditions to yield corresponding amines.

  • Substitution: The chloromethyl group can be substituted by nucleophiles to form various derivatives.

Common Reagents and Conditions

  • Oxidation: Use of agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing hydrogen gas in the presence of catalysts such as palladium.

  • Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products Formed

  • Oxidation: Yields compounds such as 2-(4-formyl-1-isobutyl-1H-pyrazol-3-yl)pyridine.

  • Reduction: Produces derivatives like 2-(4-(aminomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine.

  • Substitution: Forms various functionalized pyrazole-pyridine compounds.

Scientific Research Applications

2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine has diverse applications:

  • Chemistry: Used in the synthesis of complex organic molecules.

  • Biology: Potential inhibitor in enzymatic studies due to its reactive chloromethyl group.

  • Medicine: May act as a scaffold for the development of pharmaceutical agents targeting specific pathways.

  • Industry: Employed in the production of specialty chemicals and intermediates in manufacturing processes.

Mechanism of Action

Mechanism

The compound exerts its effects primarily through the reactivity of the chloromethyl group, which can form covalent bonds with nucleophilic sites on biomolecules.

Molecular Targets and Pathways

  • Enzymes: Can inhibit enzyme activity by modifying active sites.

  • Receptors: May interact with specific receptors, altering their function and influencing signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Compounds such as 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine and 2-(4-(hydroxymethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine show similar structural features but differ in their reactivity and applications.

Uniqueness

What sets 2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine apart is its chloromethyl group, which offers unique reactivity options for substitution reactions, making it particularly versatile in synthetic chemistry.

That’s the long and short of it—quite the multifaceted compound, wouldn’t you say?

Properties

IUPAC Name

2-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-10(2)8-17-9-11(7-14)13(16-17)12-5-3-4-6-15-12/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYCAFRWKLHKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CC=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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